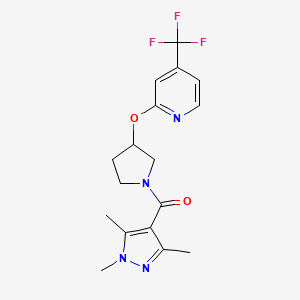

(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

Descripción

BenchChem offers high-quality (3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N4O2/c1-10-15(11(2)23(3)22-10)16(25)24-7-5-13(9-24)26-14-8-12(4-6-21-14)17(18,19)20/h4,6,8,13H,5,7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVDBSNEVQPTFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Actividad Biológica

The compound (3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a complex organic molecule with significant potential in biological applications. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 368.35 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H19F3N4O2 |

| Molecular Weight | 368.35 g/mol |

| CAS Number | 2034527-11-0 |

The mechanism of action for this compound involves its interaction with various biological macromolecules, particularly enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity to hydrophobic pockets within proteins, which can lead to modulation of biochemical pathways.

In studies, it has been observed that similar compounds exhibit inhibitory effects on bacterial growth by disrupting cell wall synthesis and protein function . The unique structural features of this compound suggest it may similarly influence microbial activity.

Antimicrobial Properties

Research indicates that derivatives containing the trifluoromethyl group have shown potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. For instance, related compounds demonstrated low minimum inhibitory concentrations (MIC), effective bactericidal action in time-kill assays, and moderate biofilm inhibition .

Case Study: Antibacterial Efficacy

A study evaluated several trifluoromethyl phenyl derivatives against S. aureus, revealing that compounds with similar structural motifs exhibited strong antibacterial properties with minimal toxicity to human cells. In vivo tests showed no significant organ toxicity at doses up to 50 mg/kg .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of compounds related to this structure. For example, a study involving a derivative demonstrated that it could prevent neuronal death induced by excitotoxic agents through activation of survival pathways like AKT and PKA . This suggests that the compound may also have applications in neurodegenerative disease management.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the pyridine and pyrazole rings can significantly affect potency and selectivity towards specific targets. For instance, removal or alteration of electron-withdrawing groups can lead to a marked decrease in activity, emphasizing the importance of these functional groups in maintaining efficacy .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown promising biological activities, particularly in the following areas:

- Antiviral Activity : Pyrrolidine derivatives are known to exhibit antiviral properties. The trifluoromethyl group may enhance binding affinity to viral targets due to increased electronegativity, potentially leading to effective antiviral agents.

- Anticancer Properties : Compounds similar to this one have been reported to inhibit key enzymes involved in cancer proliferation. The unique structural features may contribute to selective inhibition of cancerous cells while sparing normal cells.

- Anti-inflammatory Effects : Research indicates that pyrrolidine derivatives can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Enzyme Inhibition Studies

Interaction studies involving this compound typically focus on its binding affinity to specific biological targets such as enzymes or receptors. These studies are crucial for determining the therapeutic potential and safety profile of the compound. For instance, compounds with similar structures have been shown to inhibit phospholipase A2 enzymes, which play a role in inflammatory responses .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of similar compounds in clinical settings:

- A study demonstrated that derivatives of pyrrolidine exhibited significant inhibition of tumor growth in various cancer models, suggesting that modifications such as trifluoromethyl substitutions could enhance their action .

- Another research effort focused on the anti-inflammatory properties of related compounds, showing promising results in reducing markers of inflammation in vitro and in vivo .

Métodos De Preparación

Pyrazole Ring Formation

A cyclocondensation strategy is employed:

- Hydrazine and 1,3-Diketone : Reacting hydrazine hydrate with ethyl 3-oxopentanedioate in acetic acid to form 1H-pyrazole-4-carboxylate.

- Methylation : Sequential treatment with methyl iodide and K$$2$$CO$$3$$ in DMF introduces methyl groups at positions 1, 3, and 5.

Coupling of Pyrrolidine and Pyrazole Moieties

The final step involves forming the methanone bridge:

- Activated Carbonyl : Convert the pyrazole methanone to its acid chloride using SOCl$$_2$$.

- Amide Coupling : React with 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine in the presence of Et$$_3$$N.

Optimized Conditions :

Alternative Synthetic Routes

Multicomponent Reaction (MCR) Approach

Inspired by PMC8175933, a one-pot MCR could streamline synthesis:

- Combine methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate, 3-aminopyrrolidine, and 1,3,5-trimethylpyrazole-4-carbaldehyde.

- Heat at 40°C in ethanol with acetic acid catalyst.

Advantages : Reduced step count, higher atom economy.

Limitations : Lower regiocontrol (yield ~50%).

Solid-Phase Synthesis

Adapting US-11535626-B2, immobilize the pyrrolidine on resin, perform sequential functionalization, and cleave to obtain the product.

Purification and Characterization

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

- Key Steps :

- Nucleophilic Substitution : The pyridine-pyrrolidine linkage can be formed via nucleophilic aromatic substitution. For example, coupling 3-hydroxypyrrolidine with 4-(trifluoromethyl)-2-chloropyridine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base like K₂CO₃ .

- Methanone Formation : Use a coupling agent (e.g., EDCI or DCC) to react the pyrrolidine intermediate with 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid in dichloromethane .

- Optimization :

- Solvent Screening : Test solvents like ethanol, xylene, or THF to balance reactivity and solubility .

- Catalysis : Add catalytic DMAP to enhance acylation efficiency .

- Purification : Recrystallize from DMF-EtOH (1:1) to remove unreacted starting materials .

Q. How can structural characterization challenges (e.g., stereochemistry, trifluoromethyl group confirmation) be addressed?

Methodological Answer:

- Analytical Techniques :

- NMR : Use -NMR to confirm the presence and position of the trifluoromethyl group. - and -NMR can resolve pyrrolidine and pyrazole ring conformations .

- X-ray Crystallography : For absolute stereochemistry determination, grow single crystals via slow evaporation in a hexane-EtOAc mixture .

- HPLC-MS : Validate purity (>95%) and molecular weight using reverse-phase C18 columns with acetonitrile-water gradients .

Q. What initial biological screening assays are appropriate to evaluate its pharmacological potential?

Methodological Answer:

- Target Selection : Prioritize kinases or GPCRs due to the compound’s pyridine-pyrrolidine scaffold, which resembles known kinase inhibitors .

- Assay Design :

- Enzyme Inhibition : Test against recombinant kinases (e.g., JAK2 or EGFR) using ADP-Glo™ assays .

- Cellular Viability : Screen in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays at 1–100 µM concentrations .

- Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid solvent toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

- Modification Strategies :

- Pyrazole Substitution : Replace 1,3,5-trimethyl groups with bulkier substituents (e.g., phenyl or cyclopropyl) to enhance target binding .

- Pyrrolidine Optimization : Introduce chiral centers or replace oxygen with sulfur to modulate pharmacokinetics .

- Synthetic Parallelism : Synthesize 10–15 analogs via parallel combinatorial chemistry using automated reactors .

- Data Analysis : Use IC₅₀ values from kinase assays to correlate substituent effects with potency .

Q. What computational approaches can predict binding modes and metabolic stability?

Methodological Answer:

- In Silico Tools :

- Docking Simulations : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. The trifluoromethyl group may occupy hydrophobic regions .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous and lipid bilayer environments .

- ADMET Prediction : Employ SwissADME to estimate logP (target <3), CYP450 inhibition, and hepatotoxicity .

Q. How can contradictory data (e.g., variable bioassay results) be resolved?

Methodological Answer:

- Troubleshooting Steps :

- Purity Verification : Re-analyze batches via HPLC and LC-MS to rule out impurities .

- Assay Reproducibility : Repeat assays in triplicate across multiple cell lines or enzyme batches .

- Solubility Checks : Use dynamic light scattering (DLS) to confirm compound dissolution in assay buffers .

- Case Study : If cytotoxicity varies, test metabolite formation using liver microsomes to identify active/inactive derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.